molecular formula C9H9ClO2 B1353841 3-Chloro-2-ethylbenzoic acid CAS No. 67648-15-1

3-Chloro-2-ethylbenzoic acid

Cat. No. B1353841
CAS RN: 67648-15-1
M. Wt: 184.62 g/mol
InChI Key: WAJWCFNSNAGTIL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Chloro-2-ethylbenzoic acid consists of a benzene ring substituted with a chlorine atom, an ethyl group, and a carboxylic acid group. The molecular weight of this compound is 184.62 g/mol.


Physical And Chemical Properties Analysis

3-Chloro-2-ethylbenzoic acid is a white crystalline powder. The compound is slightly soluble in water and soluble in organic solvents such as ethanol, acetone, and chloroform. It has a density of 1.27 g/cm³ and a molecular weight of 204.65 g/mol.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Macrolide Antibiotics : A study details the synthesis of 3,5-Dichloro-6-ethyl-2,4-dihydroxybenzoic acid, a polysubstituted aromatic carboxylic acid found in the macrolide antibiotic lipiarmycin A3, from ethyl 2-pentenoate and ethyl acetoacetate (Alexy & Scharf, 1991).
  • Comparison of Chlorinating Agents : Research comparing the behavior of chlorine and sodium hypochlorite towards organic compounds like anisole, ethylbenzene, and o-methoxybenzoic acid, structural fragments of humic matter, found differences in the assortment and relative amounts of reaction products (Lebedev et al., 2004).
  • Antimicrobial Drug Synthesis : A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for antimicrobial 3-quinolinecarboxylic acid drugs, has been developed (Zhang et al., 2020).

Chemical Reactions and Analysis

  • Metalation of Benzoic Acids : The treatment of 3-chloro/bromobenzoic acids with hindered lithium dialkylamides generates lithium 3-chloro/bromo-2-lithiobenzoates, useful in synthesizing a variety of 2-substituted-3-chloro/bromobenzoic acids (Gohier & Mortier, 2003).
  • X-Ray Crystallography Analysis : The structure of 2-chloro-3-phenylbenzoic acid, formed from the carbonylation of 2,3-dichlorobiphenyl, was analyzed using X-Ray crystallography (Boyarskiy et al., 2009).
  • Alcohol to Alkyl Chloride Transformation : A study on transforming alcohols to alkyl chlorides using 2-chloro-3-ethylbenzoxazolium salt found the reaction to proceed in a stereospecific manner (Mukaiyama et al., 1977).

Environmental Impact and Degradation

  • Degradation by Gamma Irradiation : The degradation of 3-chloro-4-hydroxybenzoic acid in biologically treated effluent by gamma irradiation was studied, revealing complete decomposition and partial mineralization (Chu & Wang, 2016).

Safety And Hazards

The safety data sheet for 3-Chloro-2-ethylbenzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-chloro-2-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-6-7(9(11)12)4-3-5-8(6)10/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJWCFNSNAGTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401305118
Record name Benzoic acid, 3-chloro-2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-ethylbenzoic acid

CAS RN

67648-15-1
Record name Benzoic acid, 3-chloro-2-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67648-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-chloro-2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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